![molecular formula C30H23P B14911370 diphenyl-[2-(2-phenylphenyl)phenyl]phosphane](/img/structure/B14911370.png)
diphenyl-[2-(2-phenylphenyl)phenyl]phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl-[2-(2-phenylphenyl)phenyl]phosphane is an organophosphorus compound with a complex structure. It is known for its applications in various fields, including chemistry and industry. This compound is characterized by the presence of multiple phenyl groups attached to a central phosphorus atom, making it a versatile ligand in coordination chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl-[2-(2-phenylphenyl)phenyl]phosphane typically involves the reaction of triphenylphosphine with suitable reagents under controlled conditions. One common method is the reduction of triphenylphosphine to lithium diphenylphosphide, followed by protonation to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for its various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Diphenyl-[2-(2-phenylphenyl)phenyl]phosphane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphides.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as oxygen or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or aryl halides.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphides, and substituted phosphines, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Diphenyl-[2-(2-phenylphenyl)phenyl]phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of complex metal-ligand structures.
Biology: The compound is studied for its potential interactions with biological molecules, although specific applications in biology are still under investigation.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of diphenyl-[2-(2-phenylphenyl)phenyl]phosphane involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can then participate in various catalytic processes, enhancing reaction rates and selectivity. The molecular targets and pathways involved depend on the specific application and the metal ions used in the complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylphosphine: A simpler organophosphorus compound with similar ligand properties.
Triphenylphosphine: Another widely used ligand in coordination chemistry, known for its versatility and stability.
Uniqueness
Diphenyl-[2-(2-phenylphenyl)phenyl]phosphane is unique due to its complex structure, which provides enhanced stability and selectivity in forming metal-ligand complexes. This makes it particularly valuable in applications requiring high precision and efficiency.
Eigenschaften
Molekularformel |
C30H23P |
|---|---|
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
diphenyl-[2-(2-phenylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C30H23P/c1-4-14-24(15-5-1)27-20-10-11-21-28(27)29-22-12-13-23-30(29)31(25-16-6-2-7-17-25)26-18-8-3-9-19-26/h1-23H |
InChI-Schlüssel |
PUWPTMZMWGIQTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


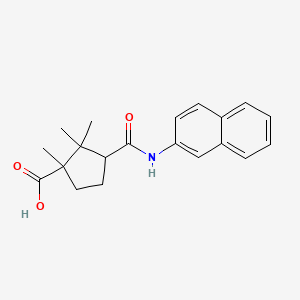

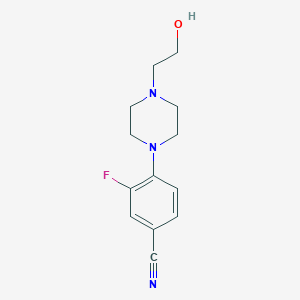
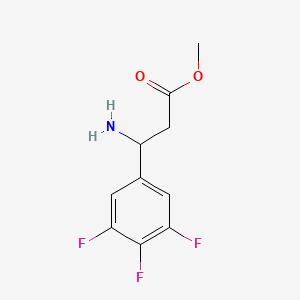

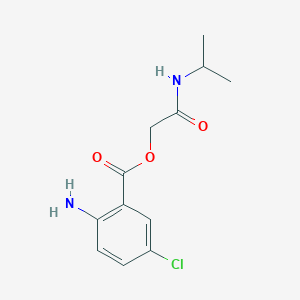


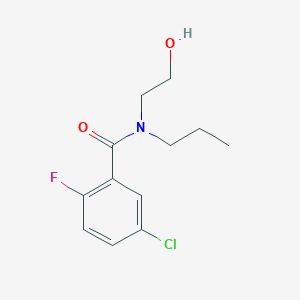
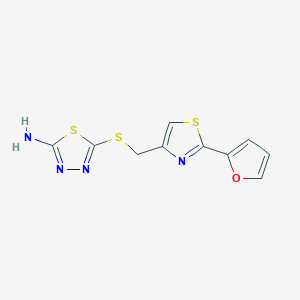


![5-Nitro-N-(pentan-2-yl)imidazo[2,1-b]thiazol-6-amine](/img/structure/B14911355.png)

